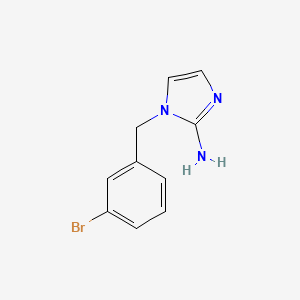

1-(3-Bromobenzyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHPGCDGWAZWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Bromobenzyl 1h Imidazol 2 Amine

Synthetic Routes to the Core 1H-Imidazol-2-amine Scaffold

The 1H-imidazol-2-amine structure is a crucial building block in medicinal chemistry, and its synthesis has been approached through various methodologies. biomedpharmajournal.org The presence of the amine group at the 2-position is noted to be significant for enhancing the antimicrobial potential of imidazole-based compounds. biomedpharmajournal.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are prized for their atom economy, reduced reaction times, and lower costs. tandfonline.com The first MCR for imidazole (B134444) synthesis was reported by Japp and Radziszewski. bohrium.com

Various MCRs have been developed for the synthesis of substituted imidazoles. A common approach for creating polysubstituted imidazoles involves the four-component condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). tandfonline.com This method can be adapted to produce a wide array of imidazole derivatives. While many examples lead to 1,2,4,5-tetrasubstituted imidazoles, modifications in starting materials can yield different substitution patterns. biomedpharmajournal.orgtandfonline.com

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Sulphated yttria, Ethanol | 1,2,4,5-Tetrasubstituted imidazoles | tandfonline.com |

| Aminotriazoles, Isocyanides, Aldehydes | MCR Technique | Imidazo bohrium.comresearchgate.netnih.govtriazole analogues | nih.gov |

Cyclization reactions are a fundamental method for constructing heterocyclic rings. For the 1H-imidazol-2-amine scaffold, a particularly effective method is the condensation of α-haloketones with amidine sources. nih.gov A reported successful approach involves the reaction of α-bromoketones with formamidine (B1211174) acetate in the presence of liquid ammonia. nih.gov This pathway directly installs the requisite 2-amino functionality.

Base-mediated intramolecular cyclization is another powerful strategy. For instance, propargylamine (B41283) precursors can undergo a base-mediated conversion to a 1-azadiene, followed by in situ ketene (B1206846) formation and subsequent intramolecular cyclization to yield imidazole derivatives. researchgate.net These strategies often provide high yields and control over the final structure.

The 1H-imidazol-2-amine scaffold can also be synthesized by transforming other existing heterocyclic systems or specifically designed open-chain molecules. An innovative approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This process includes the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, which is then followed by the opening of the triazole ring to afford the desired imidazole derivative. mdpi.com This method represents a unique ring transformation strategy, converting a triazole into an imidazole.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign tool in organic synthesis. ias.ac.inmdpi.com Various organocatalysts have been successfully employed to promote the synthesis of imidazole scaffolds. For example, L-proline, a secondary amine, can catalyze the formation of fused bicyclic compounds through enamine intermediates. mdpi.com

More directly, catalysts like ascorbic acid (Vitamin C) have been used in eco-friendly, three-component syntheses of 1,2,4,5-tetrasubstituted imidazoles from nitriles, benzoin, and primary amines under solvent-free conditions. tandfonline.com Imidazole itself can act as an organocatalyst due to its amphoteric nature, possessing both aza and amine functionalities, facilitating reactions like the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in greener media. ias.ac.inresearchgate.net

Table 2: Organocatalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Pivalic acid | Four-component reaction | Acetylenes, Aldehydes, Primary amines, AcONH₄ | tandfonline.com |

| Ascorbic acid (Vit C) | Three-component condensation | Nitrile, Benzoin, Primary amines | tandfonline.com |

| Imidazole | One-pot multicomponent reaction | Aromatic aldehydes, Malononitrile, Phthalhydrazide | ias.ac.inresearchgate.net |

Strategies for N1-Substitution with the 3-Bromobenzyl Moiety

Once the 1H-imidazol-2-amine core is obtained, the final step is the introduction of the 3-bromobenzyl group at the N1 position. This is typically achieved through N-alkylation or N-arylation reactions.

N-alkylation is the most direct method for attaching the 3-bromobenzyl group. This reaction involves treating the 1H-imidazol-2-amine with a suitable 3-bromobenzyl halide, such as 3-bromobenzyl bromide, in the presence of a base. The base deprotonates the N1 nitrogen of the imidazole ring, creating a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon of the 3-bromobenzyl bromide, displacing the bromide ion and forming the desired C-N bond. A similar reaction has been described where 1-methyl-1H-imidazole was refluxed with 1-bromo-2-(bromomethyl)benzene in dioxane to yield the corresponding imidazolium (B1220033) salt. nih.govresearchgate.net

N-arylation techniques, while more commonly used for attaching aryl groups directly, are also relevant. Copper-catalyzed N-arylation reactions, often referred to as Chan-Lam or Ullmann-type couplings, are highly effective for forming C-N bonds with azoles. organic-chemistry.org These reactions can be performed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgacs.org For example, the N-arylation of imidazoles with arylboronic acids can be carried out at room temperature using heterogeneous copper(I) oxide in methanol (B129727) under base-free conditions. organic-chemistry.org Similarly, copper(I) iodide with a diamine ligand is effective for the N-arylation of various azoles, including imidazoles, with aryl halides. acs.org While 3-bromobenzyl bromide is primarily an alkylating agent, these arylation protocols are a cornerstone of imidazole functionalization.

Table 3: N-Functionalization Methods for Imidazoles

| Method | Reagents | Catalyst/Ligand | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | 1-methyl-1H-imidazole, 1-bromo-2-(bromomethyl)benzene | None | Dioxane, reflux | nih.govresearchgate.net |

| N-Arylation | Arylboronic acids | Copper(I) oxide | Methanol, room temp, base-free | organic-chemistry.org |

| N-Arylation | Aryl iodides/bromides | CuI / 4,7-Dimethoxy-1,10-phenanthroline | Mild conditions | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions or Similar Approaches

While direct N-alkylation represents a common route to 1-(3-bromobenzyl)-1H-imidazol-2-amine, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of diverse substituted 2-aminoimidazoles. nih.govnih.gov These methods are particularly valuable for creating analogues with varied aryl or vinyl substituents, which may not be accessible through standard alkylation techniques.

One such advanced method involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govnih.gov This reaction constructs the 2-aminoimidazole ring through a process that forms both a carbon-nitrogen and a carbon-carbon bond in a single annulation step. This strategy allows for the rapid assembly of complex 2-aminoimidazole products bearing different aryl groups. nih.gov

The catalytic cycle for this type of reaction typically involves the oxidative addition of the aryl triflate to a palladium(0) complex, followed by coordination of the alkyne and subsequent nucleophilic attack by the guanidine (B92328). Reductive elimination then yields an exocyclic product which isomerizes to the final 2-aminoimidazole. nih.gov

| Component | Example | Role |

| Palladium Source | Pd(OAc)₂ | Catalyst precursor |

| Ligand | Buchwald-type biarylphosphines | Stabilizes and activates the catalyst |

| Base | LiOᵗBu | Promotes the reaction |

| Solvent | PhCF₃ | Reaction medium |

Although not a direct synthesis of the benzyl-imidazole bond in the title compound, these palladium-catalyzed methods are highly relevant for the broader class of substituted 2-aminoimidazoles and represent a key strategy for library synthesis in medicinal chemistry.

Functionalization at the C2-Amino Position

The 2-amino group of this compound is a key site for further molecular elaboration, allowing for the introduction of a wide array of functional groups and the synthesis of a diverse library of derivatives.

Direct Amination Methodologies

Direct amination to form the C2-amino bond on a pre-existing 1-(3-bromobenzyl)-1H-imidazole ring is a challenging transformation. More commonly, the 2-amino group is incorporated during the ring synthesis itself, for example, by using guanidine as a key building block. However, methodologies for the direct amination of C-H bonds in heterocyclic systems are an active area of research. These reactions often require transition metal catalysis, such as copper or palladium, to activate the C-H bond for subsequent reaction with an amine source. nih.gov For instance, copper-catalyzed amination has been successfully applied to bromobenzoic acids, demonstrating the potential for such transformations on halogenated aromatic systems. nih.gov

Amidation or Related Transformations for Amino Group Introduction

A more conventional and widely applicable approach to functionalizing the C2-amino group is through amidation. In this reaction, the 2-amino group acts as a nucleophile, reacting with an activated carboxylic acid or its derivative to form a stable amide bond. This transformation is fundamental in organic and medicinal chemistry for linking molecular fragments. nih.govresearchgate.netderpharmachemica.com

The amidation process can be carried out using several methods:

Reaction with Acyl Chlorides or Anhydrides: The 2-aminoimidazole can be treated with a suitable acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct.

Peptide Coupling Reagents: A carboxylic acid can be coupled directly with the 2-amino group using a variety of coupling agents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

| Coupling Reagent Class | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU |

This amidation strategy is highly versatile, allowing for the introduction of a vast array of substituents at the C2-position, thereby enabling the systematic exploration of structure-activity relationships.

Purification and Isolation Techniques

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Separations (e.g., Column Chromatography, TLC)

Column chromatography is a widely used and effective method for the purification of imidazole derivatives. acs.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

For compounds like N-benzyl imidazoles, a common mobile phase is a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. acs.org The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography.

| Chromatographic Technique | Stationary Phase | Mobile Phase Examples | Application |

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum plates | Petroleum Ether/Ethyl Acetate (e.g., 10:1, 8:1) acs.org | Reaction monitoring, solvent system optimization |

| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Petroleum Ether/Ethyl Acetate acs.org | Purification of the crude product |

Recrystallization Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related heterocyclic compounds, various solvent systems have been employed. For instance, a mixture of acetonitrile (B52724) and diethyl ether has been used for the recrystallization of a related bromobenzyl-imidazolium salt. nih.gov The effect of different solvents, such as ethanol, isopropanol, and aqueous mixtures, on the yield and purity of the recrystallized product is often investigated to optimize the process. researchgate.net

| Compound Type | Recrystallization Solvents | Reference |

| Bromobenzyl-imidazolium salt | Acetonitrile and Diethyl Ether | nih.gov |

| Pyrazole-pyrimidine derivatives | Isopropanol, Ethanol, Water/Ethanol mixture | researchgate.net |

Reactivity and Mechanistic Investigations of 1 3 Bromobenzyl 1h Imidazol 2 Amine

Studies on the Reactivity of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms. This structure allows it to participate in a variety of chemical transformations, including electrophilic aromatic substitution and nucleophilic reactions.

The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. libretexts.org The rate and regioselectivity of these reactions are influenced by the substituents on the ring. The 2-amino group is a strong activating group, directing incoming electrophiles to the C4 and C5 positions of the imidazole ring. The 1-benzyl group also influences the electron distribution within the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For 1-(3-bromobenzyl)-1H-imidazol-2-amine, electrophilic attack is anticipated to occur preferentially at the C5 position due to the combined directing effects of the 2-amino and 1-benzyl groups. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate determines the final product distribution. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-Bromobenzyl)-5-nitro-1H-imidazol-2-amine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1-(3-bromobenzyl)-1H-imidazol-2-amine |

| Acylation | RCOCl/AlCl₃ | 5-Acyl-1-(3-bromobenzyl)-1H-imidazol-2-amine |

Note: The predicted products are based on the general reactivity patterns of 2-aminoimidazoles.

While the electron-rich nature of the imidazole ring makes it more prone to electrophilic attack, it can undergo nucleophilic substitution reactions under certain conditions, particularly when a good leaving group is present on the ring. gacariyalur.ac.in However, for this compound, nucleophilic attack on the imidazole ring itself is less likely compared to reactions at the other functional groups. The ring nitrogen atoms can act as nucleophiles in certain reactions. For instance, the N1 nitrogen has already undergone alkylation to form the benzyl (B1604629) derivative. The N3 nitrogen, possessing a lone pair of electrons, can also exhibit nucleophilic character, potentially participating in reactions with strong electrophiles.

Reactivity of the 2-Amine Group

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic and thus reactive towards electrophiles such as acylating and alkylating agents. ekb.eg Acylation with acid chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides can introduce alkyl groups onto the amino nitrogen. researchgate.net It is important to note that over-alkylation can occur, potentially leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org

Table 2: Representative Acylation and Alkylation Reactions of the 2-Amine Group

| Reaction Type | Reagent | Product Structure |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(3-Bromobenzyl)-1H-imidazol-2-yl)acetamide |

| Alkylation | Methyl iodide | 1-(3-Bromobenzyl)-N-methyl-1H-imidazol-2-amine |

Note: These are expected products based on the known reactivity of primary amines.

The primary amino group in this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.org The formation of an imine introduces a C=N double bond, which can be a versatile functional group for further synthetic transformations. Other derivatives can also be formed, such as ureas and thioureas, through reactions with isocyanates and isothiocyanates, respectively.

Role of the Bromine Substituent in Reaction Mechanisms

The bromine atom on the meta-position of the benzyl group primarily influences the reactivity of the benzene (B151609) ring and can also serve as a reactive site for certain types of reactions.

The bromine atom is an electron-withdrawing group via induction but an ortho-, para-director in electrophilic aromatic substitution on the benzene ring due to its ability to donate a lone pair of electrons through resonance. However, the benzene ring in this molecule is generally less reactive towards electrophiles than the imidazole ring.

More significantly, the carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions. For example, reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This allows for significant structural diversification of the molecule. The mechanism of these reactions typically involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion and reductive elimination.

Participation in Cross-Coupling Reactions

The presence of a bromine atom on the benzyl ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive structural diversification of the parent molecule. The reactivity of the aryl bromide moiety is well-established in this context. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The compound is expected to readily undergo Suzuki-Miyaura coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. nih.govmdpi.com This palladium-catalyzed reaction would replace the bromine atom with a new carbon-based substituent, offering a powerful method to modulate the steric and electronic properties of the molecule.

Sonogashira Coupling: The reaction of the 3-bromobenzyl moiety with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, is a highly efficient method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net This pathway leads to the synthesis of various alkynyl-substituted derivatives. The Sonogashira reaction is known for its mild conditions and tolerance of numerous functional groups, making it suitable for complex molecules. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines, anilines, or N-heterocycles. wikipedia.orglibretexts.orgnih.gov This provides a direct route to introduce diverse amino functionalities at the 3-position of the benzyl ring, significantly expanding the chemical space accessible from the starting compound.

The following table summarizes the expected outcomes of these key cross-coupling reactions.

| Reaction Type | Coupling Partner Example | Typical Catalyst System | Typical Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Biaryl-substituted derivatives |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu, Cs₂CO₃ | Amino-substituted derivatives |

Influence on Electronic Properties and Reactivity

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. One nitrogen (N-1) is pyrrole-like and, in this molecule, is substituted, while the other (N-3) is pyridine-like and possesses a lone pair of electrons in an sp² orbital, making it a basic and nucleophilic center. numberanalytics.com

The 2-amino group acts as a strong electron-donating group (EDG) through resonance. This effect significantly increases the electron density of the imidazole ring, particularly at the C4 and C5 positions. This heightened electron density enhances the nucleophilicity of the ring and can facilitate electrophilic substitution reactions. However, the primary site of reactivity often remains the basic N-3 atom. The presence of the amino group also introduces the possibility of reactions at the exocyclic nitrogen, such as acylation or alkylation, although these are generally less favored than reactions at the ring nitrogens.

The 1-(3-bromobenzyl) group influences the imidazole core through both steric and electronic effects.

Steric Effects: The bulky benzyl group at the N-1 position sterically hinders the approach of reagents to that side of the imidazole ring, directing interactions towards the N-3 nitrogen.

Electronic Effects: The benzyl group itself is generally considered weakly electron-donating. The bromine atom at the meta-position of the phenyl ring is an electron-withdrawing group (EWG) via induction. However, due to its distance from the imidazole core, its inductive effect on the heterocycle is attenuated. The primary electronic influence on the imidazole ring comes from the 2-amino group. rsc.org

The following table summarizes the expected electronic influence of the key substituents on the molecule's reactivity.

| Substituent | Position | Electronic Effect | Impact on Imidazole Ring Reactivity |

|---|---|---|---|

| -NH₂ | C-2 | Strongly electron-donating (resonance) | Increases electron density and nucleophilicity; activates the ring towards electrophiles. |

| -CH₂-Ph-Br | N-1 | Weak inductive effect; steric hindrance | Provides steric bulk around N-1; minimal electronic impact on the imidazole core compared to the 2-amino group. |

Proposed Reaction Mechanisms for Compound Formation

The synthesis of this compound is most commonly achieved through the direct N-alkylation of 2-aminoimidazole. The mechanism can proceed through different pathways, primarily distinguished by the use of a base or a catalyst.

Base-Mediated Isomerization Pathways

The most direct and widely used method for synthesizing N-substituted imidazoles is the base-mediated N-alkylation of the imidazole core with an appropriate alkyl halide. acsgcipr.org In this case, the reaction involves 2-aminoimidazole and 3-bromobenzyl bromide or chloride.

The mechanism proceeds via a nucleophilic substitution (SN2) pathway:

Deprotonation: A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), is used to deprotonate the 2-aminoimidazole. acs.orglookchem.com The N-H proton of the imidazole ring is significantly more acidic than the protons of the exocyclic amino group, leading to the selective formation of a resonance-stabilized imidazolate anion.

Tautomerism: 2-Aminoimidazole exists as a mixture of tautomers (e.g., 1H-imidazol-2-amine and 1H-imidazol-2(3H)-imine). Deprotonation of either tautomer leads to the same ambident imidazolate anion, where the negative charge is delocalized over the N-1 and N-3 atoms.

Nucleophilic Attack: The resulting imidazolate anion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of 3-bromobenzyl halide, displacing the halide and forming the N-C bond. Alkylation occurs preferentially on the ring nitrogen rather than the exocyclic amino nitrogen due to the charge distribution in the anion and the greater nucleophilicity of the ring nitrogens. This step results in the formation of the final product, this compound.

This base-mediated pathway is efficient and provides good control over regioselectivity, favoring N-1 substitution.

Catalytic Pathways and Intermediates

While base-mediated alkylation is common, catalytic methods offer alternative routes that can proceed under different conditions, sometimes avoiding the need for strong bases.

Copper-Catalyzed N-Alkylation: Copper-catalyzed C-N bond formation is a well-established methodology. nih.gov A plausible catalytic cycle for the synthesis of this compound could involve a copper(II) salt, such as Cu(OAc)₂.

Ligand Exchange: The 2-aminoimidazole displaces a ligand on the copper catalyst to form a copper-imidazole complex. This coordination increases the acidity of the imidazole N-H proton.

Deprotonation/Intermediate Formation: In the presence of a mild base, the coordinated imidazole is deprotonated, forming a copper(II)-imidazolidate intermediate.

Oxidative Addition/Reductive Elimination: The 3-bromobenzyl halide could then interact with the copper center, followed by a process analogous to reductive elimination, to form the N-C bond and regenerate a form of the copper catalyst.

Phase-Transfer Catalysis: For reactions involving an inorganic base (like NaOH or K₂CO₃) and organic reactants in a biphasic system, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the hydroxide or carbonate anion into the organic phase to deprotonate the 2-aminoimidazole, and subsequently shuttles the resulting imidazolate anion to react with the alkyl halide. This method avoids the use of strong, moisture-sensitive bases like NaH.

These catalytic pathways, while less direct than the stoichiometric base-mediated route, can offer advantages in terms of milder reaction conditions and compatibility with a broader range of functional groups.

Biological Activity Profiling in Vitro and in Vivo Non Clinical of 1 3 Bromobenzyl 1h Imidazol 2 Amine

Antimicrobial Activity Investigations

The antimicrobial properties of 1-(3-Bromobenzyl)-1H-imidazol-2-amine and related imidazole-containing compounds have been evaluated against a range of microorganisms, including bacteria and fungi. These studies also extend to the compound's ability to interfere with biofilm formation, a critical aspect of microbial pathogenicity.

Antibacterial Evaluations (e.g., against Gram-positive and Gram-negative strains)

Imidazole (B134444) derivatives have demonstrated a broad spectrum of antibacterial activity. Research has shown that certain imidazole-based compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, some synthetic 1,3-bis(aryloxy)propan-2-amines have shown inhibitory effects on the growth of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) in the low micromolar range. nih.govresearchgate.net The development of antibiotics effective against Gram-negative pathogens is a significant challenge due to their double-membrane structure. google.com However, specific structural modifications to compounds, such as the strategic addition of amine substituents, can enhance their accumulation within Gram-negative bacteria, leading to antibacterial activity. google.com While some pyrrolobenzodiazepine analogues show moderate activity against Gram-positive bacteria, they may lose their efficacy against Gram-negative strains. researchgate.net Nitroimidazole derivatives are a known class of antimicrobial drugs used against both Gram-negative and Gram-positive anaerobic bacteria. nih.gov

| Compound Class | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive (e.g., MRSA) | MICs in the low micromolar range | nih.govresearchgate.net |

| Nitroimidazoles | Gram-positive and Gram-negative anaerobes | Effective therapeutic agents | nih.gov |

| Pyrrolobenzodiazepines | Gram-positive | Moderately active | researchgate.net |

Antifungal Activity Assessments

Derivatives of imidazole are well-established as potent antifungal agents. researchgate.net The mechanism of action for many azole antifungals, including imidazoles, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Novel triazole derivatives containing a benzyl (B1604629) group have been synthesized and evaluated for their in vitro antifungal activities against various human pathogenic fungi. nih.gov Similarly, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown promise as antifungal agents. researchgate.net Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have exhibited moderate activity against Candida albicans and Aspergillus niger. acs.org

Anti-biofilm Formation Studies

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents and the host immune system. nih.gov The formation of these biofilms is a complex process involving bacterial adhesion, microcolony formation, and the production of an extracellular polymeric substance (EPS) matrix. nih.gov Research into agents that can inhibit biofilm formation is crucial. Molecules containing moieties such as imidazole have been identified as potential anti-biofilm agents. nih.gov These agents can act by preventing the initial attachment of bacteria, disrupting mature biofilms, or interfering with the signaling pathways that regulate biofilm formation. mdpi.com

Enzymatic Inhibition Studies

The inhibitory effects of this compound and related compounds have been investigated against several enzymes. These studies are critical for understanding the mechanism of action and for the potential development of therapeutic agents.

Determination of Inhibition Constants (Ki, IC50)

The potency of enzyme inhibitors is quantified by determining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). For tyrosinase inhibitors, IC50 values have been reported in the micromolar range. nih.govmdpi.com For α-glucosidase inhibitors, several imidazole derivatives have shown IC50 values significantly lower than that of acarbose. mdpi.com In the case of carbonic anhydrase inhibitors, Ki values for some compounds have been determined to be in the nanomolar to micromolar range against various isoforms. nih.govresearchgate.netbeilstein-journals.org For slow-binding inhibitors, IC50 values can change over time.

| Enzyme | Inhibitor Class | Inhibition Constant | Reference |

|---|---|---|---|

| Tyrosinase | Benzimidazole (B57391) derivatives | IC50: 0.31 mM | nih.gov |

| α-Glucosidase | 1,2-Benzothiazine-N-arylacetamides | IC50: 18.25 - 35.14 µM | mdpi.com |

| Carbonic Anhydrase I | Pyrazoline sulfonamides | Ki: 316.7 - 533.1 nM | nih.gov |

| Carbonic Anhydrase II | Pyrazoline sulfonamides | Ki: 412.5 - 624.6 nM | nih.gov |

Receptor Binding and Modulation Studies

Scientific investigation into the interaction of novel chemical entities with various receptor systems is a cornerstone of pharmacological profiling. This subsection was intended to focus on the binding affinity and functional activity of this compound at several key receptors implicated in a range of physiological processes.

An extensive search for data on the agonist or antagonist activity of this compound on specific receptor systems, including α2-adrenergic receptors, Corticotropin-Releasing Factor 1 (CRF1) receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) channel proteins, and melanocortin-4 receptors, was performed. No published studies providing binding affinities (such as Kᵢ or IC₅₀ values) or functional assay results (such as EC₅₀ or Eₘₐₓ values) for this specific compound at these targets were identified. While the imidazole moiety is a known scaffold in ligands for α-adrenergic receptors and other GPCRs, specific data for the 3-bromobenzyl substituted derivative is not available in the public domain.

Information regarding the broader ligand-receptor interaction profile of this compound is currently unavailable. Profiling studies, which often involve screening a compound against a large panel of receptors, ion channels, and transporters, provide crucial insights into its selectivity and potential off-target effects. No such comprehensive screening data has been published for this compound.

Antiproliferative and Anticancer Activity (Cell-Line Based)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in the discovery of new anticancer agents. This section was designated to report on the cytotoxic and mechanistic activities of this compound in cancer-related cellular models.

A thorough search was conducted for cytotoxicity data (e.g., GI₅₀, IC₅₀, or LC₅₀ values) for this compound against various human cancer cell lines, including the colon cancer lines HCT116 and HT-29, the prostate cancer line PC-3, and the National Cancer Institute's 60-cell line panel (NCI60). Despite the 2-aminoimidazole core being a feature in some natural and synthetic compounds with cytotoxic properties, no experimental data from these or other cell line-based assays could be found for this compound.

Many modern cancer therapies target specific protein kinases. Research into whether this compound acts as an inhibitor of any specific kinases has not been published. There are no available studies detailing its inhibitory activity (IC₅₀ values) against a kinase panel or its effects on specific kinase-driven signaling pathways within cancer cells.

The anti-inflammatory properties of a compound can be assessed in various cellular models by measuring its effect on inflammatory mediators. Searches for studies investigating the anti-inflammatory potential of this compound in cellular assays (e.g., inhibition of nitric oxide production, or modulation of cytokine release in lipopolysaccharide-stimulated macrophages) did not yield any results.

In Vivo (Animal Model) Efficacy Studies (Excluding Human Data)

Proof-of-Concept Studies in Relevant Animal Models

There are no published proof-of-concept studies for this compound in any relevant animal models of disease. The scientific community has not yet reported on the therapeutic potential of this compound in a preclinical, living organism setting.

Investigation of Molecular Mechanisms of Action (Non-Clinical)

Cellular Pathway Modulation

Information regarding the modulation of any cellular pathways by this compound is not available in the current body of scientific literature. There are no studies that describe its effects on signaling cascades or other cellular processes.

Structure Activity Relationship Sar Investigations of 1 3 Bromobenzyl 1h Imidazol 2 Amine Derivatives

Scaffold Hopping and Bioisosteric Replacement Studies

In drug discovery, modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is a critical step. Scaffold hopping and bioisosteric replacement are two key strategies employed to achieve these goals by making significant but rational structural changes to a molecule's core or its substituents.

Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure (the scaffold) of a molecule with a chemically different one, while aiming to maintain or improve its biological activity. uniroma1.it This technique is valuable for discovering novel chemical series with potentially improved properties, such as enhanced potency, reduced toxicity, or better intellectual property standing. uniroma1.itnih.gov

For derivatives of 1-(3-Bromobenzyl)-1H-imidazol-2-amine, the 2-aminoimidazole core is a key feature. A scaffold hopping strategy could explore replacing this core with other heterocyclic systems that can maintain a similar spatial arrangement of key interacting groups. For instance, research on other 2-aminoimidazole (2-AI) compounds has demonstrated a successful scaffold hop to a 2-aminopyrimidine (B69317) (2-AP) core. nih.gov In a study focused on developing new anti-biofilm agents, the 2-AI scaffold was replaced by a 2-AP scaffold, leading to new compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov This strategic change, replacing a five-membered ring with a six-membered one, altered the molecule's physical properties while preserving its biological function. nih.gov

A similar approach could be hypothetically applied to the this compound series, as illustrated in the table below.

Table 1: Illustrative Example of a Scaffold Hopping Strategy

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Outcome |

|---|---|---|---|

| 2-Aminoimidazole | 2-Aminopyrimidine | To modify ring size and hydrogen bonding capacity while preserving key interaction points. nih.gov | Discovery of a new chemical series with altered selectivity or improved pharmacokinetic profile. |

| 2-Aminoimidazole | 3-Aminopyrazole | To explore different regioisomers and electronic distributions within a five-membered heterocyclic core. | Identification of novel scaffolds with potentially different target binding modes or enhanced potency. |

Bioisosteric Replacement

Bioisosteric replacement is a strategy used to exchange an atom or a group of atoms with an alternative, broadly similar set. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially improved physicochemical characteristics, metabolic stability, or reduced toxicity. cambridgemedchemconsulting.comwikipedia.orgnih.gov

For this compound derivatives, several opportunities for bioisosteric replacement exist:

Replacement of the Bromine Atom: The bromine atom on the benzyl (B1604629) ring is a prime candidate for bioisosteric replacement. It could be swapped with other halogens (e.g., chlorine, fluorine) or with groups like trifluoromethyl (CF₃), cyano (CN), or methyl (CH₃). cambridgemedchemconsulting.com Such modifications would systematically alter the steric and electronic properties of the benzyl ring, influencing its interaction with a biological target. For example, replacing bromine with a trifluoromethyl group could increase lipophilicity and potentially enhance metabolic stability. vulcanchem.com

Ring Equivalents: The phenyl ring of the benzyl group could be replaced by a bioisosteric heterocycle, such as pyridine (B92270) or thiophene. drughunter.com This can introduce new hydrogen bonding opportunities, alter the molecule's polarity, and significantly impact its pharmacokinetic profile.

Modification of the Imidazole (B134444) Core: The imidazole ring itself can be modified. For example, replacing a carbon atom with a nitrogen atom would yield a triazole ring, a common bioisosteric replacement for imidazoles in medicinal chemistry. drughunter.com

Table 2: Potential Bioisosteric Replacements for the 3-Bromo Substituent

| Original Group | Bioisosteric Replacement | Potential Effect on Properties | Rationale |

|---|---|---|---|

| Bromo (-Br) | Chloro (-Cl) | Reduced size and lipophilicity. | To probe the steric requirements of the binding pocket. |

| Bromo (-Br) | Trifluoromethyl (-CF₃) | Increased lipophilicity and metabolic stability. cambridgemedchemconsulting.com | To block potential sites of metabolism and enhance binding through new interactions. |

| Bromo (-Br) | Cyano (-CN) | Increased polarity, potential hydrogen bond acceptor. | To introduce a polar group and explore different electronic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties (descriptors) and relating them to activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govnih.gov

Although no specific QSAR models have been published for this compound derivatives, the methodology for their development is well-established. The process involves several key steps:

Data Set Assembly: A series of structurally related derivatives of this compound with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. nih.gov This data set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govupi.edu

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with biological activity. nih.govresearchgate.net More advanced, three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. These methods generate 3D contour maps that visualize regions where specific properties (steric bulk, positive/negative charge) are predicted to increase or decrease activity.

Model Validation: The generated model's statistical significance and predictive power are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using the test set (r²_pred) are crucial. nih.gov A robust and predictive model will have high values for these statistical parameters. nih.gov

For the this compound series, QSAR models could reveal which properties of the benzyl ring substituent are most critical for activity. For example, a model might indicate that high lipophilicity and a strong electron-withdrawing character at the meta-position of the benzyl ring are correlated with higher potency, thus guiding the synthesis of new analogues with these features.

Table 3: Key Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Overall lipophilicity of the molecule. |

| Electronic | Dipole Moment (μ), HOMO/LUMO Energies | Distribution of charge and electronic reactivity. upi.edu |

| Steric | Molecular Weight, Molar Refractivity | Size and bulk of the molecule or its substituents. |

| Topological | Wiener Index, Balaban Index | Connectivity and branching of the molecular skeleton. |

By employing these SAR investigation strategies, medicinal chemists can systematically probe the chemical space around the this compound core, leading to the rational design of new derivatives with potentially optimized therapeutic properties.

Derivatives and Analogue Development Based on 1 3 Bromobenzyl 1h Imidazol 2 Amine

Synthesis of Substituted 1-(Bromobenzyl)-1H-imidazol-2-amine Analogues

The synthesis of analogues of 1-(3-Bromobenzyl)-1H-imidazol-2-amine typically begins with the N-alkylation of 2-aminoimidazole with a substituted benzyl (B1604629) halide. This foundational reaction allows for the exploration of various substituents on the benzyl ring, which can significantly influence the compound's properties.

Variation of Bromine Position on the Benzyl Ring

The position of the bromine atom on the benzyl ring is a critical determinant of the molecule's spatial arrangement and electronic properties. The synthesis of ortho-, meta-, and para-isomers is readily achieved by selecting the corresponding bromobenzyl bromide for the alkylation of 2-aminoimidazole. While specific synthetic details for all isomers of 1-(bromobenzyl)-1H-imidazol-2-amine are not extensively documented in publicly available literature, the general synthetic route is well-established. For instance, the synthesis of 1-(2-bromobenzyl)- and 1-(4-bromobenzyl)-1H-imidazole derivatives has been reported, suggesting a similar pathway for the 3-bromo isomer. mdpi.comacs.org The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base to facilitate the nucleophilic substitution.

Table 1: Synthesis of Bromobenzyl-1H-imidazol-2-amine Positional Isomers

| Compound Name | Benzyl Halide Precursor | General Reaction Conditions |

|---|---|---|

| 1-(2-Bromobenzyl)-1H-imidazol-2-amine | 2-Bromobenzyl bromide | 2-Aminoimidazole, Base (e.g., NaH), Solvent (e.g., DMF) |

| This compound | 3-Bromobenzyl bromide | 2-Aminoimidazole, Base (e.g., NaH), Solvent (e.g., DMF) |

Introduction of Other Halogens or Functional Groups on the Benzyl Ring

To further explore the chemical space, other halogens (fluorine, chlorine) and various functional groups can be introduced onto the benzyl ring. This is accomplished by using appropriately substituted benzyl halides in the initial alkylation step. Research on related 1-benzyl-1H-imidazole compounds has demonstrated the successful incorporation of a range of substituents. For example, the synthesis of 1-(4-fluorobenzyl)-1H-imidazole and 1-(4-chlorobenzyl)-2-phenyl-4,5-diphenyl-1H-imidazole highlights the feasibility of introducing different halogens. acs.orgnih.gov Furthermore, functional groups such as cyano and nitro have been incorporated, which can serve as handles for further chemical modifications, for instance, reduction of a nitro group to an amine. mdpi.com

Table 2: Examples of 1-(Substituted benzyl)-1H-imidazol-2-amine Analogues

| Substituent on Benzyl Ring | Benzyl Halide Precursor | Reference for Analogue Synthesis |

|---|---|---|

| 4-Fluoro | 4-Fluorobenzyl bromide | acs.org |

| 4-Chloro | 4-Chlorobenzyl chloride | acs.orgnih.gov |

| 4-Cyano | 4-Cyanobenzyl bromide | mdpi.com |

| 3-Cyano | 3-Cyanobenzyl bromide | mdpi.com |

| 4-Nitro | 4-Nitrobenzyl bromide | mdpi.com |

| 4-Amino | 4-Aminobenzyl bromide (or via reduction of 4-nitro analogue) | mdpi.com |

Modifications of the Imidazole (B134444) Ring

Alterations to the imidazole ring itself offer another avenue for creating structural diversity. These modifications can involve alkylation or arylation at the N3 position, or substitution at the C4 and C5 carbon atoms.

Alkylation/Arylation at N3 Position (if applicable)

The N3 position of the this compound can potentially undergo alkylation or arylation, leading to the formation of a cationic imidazolium (B1220033) salt. While specific studies on the N3-alkylation of this particular compound are scarce, the general reactivity of imidazoles suggests this is a feasible transformation. The reaction would typically involve an alkyl or aryl halide and would result in a quaternary nitrogen atom at the N3 position. The presence of the 2-amino group might influence the reactivity and stability of the resulting imidazolium salt.

Substitution at C4 and C5 Positions of the Imidazole Ring

Introducing substituents at the C4 and C5 positions of the imidazole ring can be achieved through various synthetic strategies, often involving the construction of the imidazole ring from appropriately substituted precursors. For example, a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. nih.govresearchgate.net To obtain C4 and C5 substituted analogues of this compound, one could envision a synthetic route starting from a substituted 1,2-dicarbonyl compound that would form the C4-C5 bond of the imidazole ring. However, direct substitution onto a pre-formed this compound ring at these positions is challenging and not well-documented.

Derivatization of the 2-Amine Group

The 2-amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functionalities through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can significantly alter the compound's chemical and biological properties.

Acylation of the 2-amino group can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides. google.comias.ac.in For example, treatment with acetyl chloride would yield the corresponding acetamide (B32628) derivative. Similarly, sulfonylation can be carried out using sulfonyl chlorides, such as p-toluenesulfonyl chloride, to form sulfonamides. researchgate.netresearchgate.net

The reaction of the 2-amino group with isocyanates and isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netresearchgate.net For instance, reacting this compound with phenyl isocyanate would produce a phenylurea derivative, while reaction with phenyl isothiocyanate would yield the corresponding phenylthiourea. nih.govorganic-chemistry.org These reactions are often carried out in an inert solvent. The synthesis of carbamates is also possible through reaction with chloroformates. connectjournals.com

Table 3: Potential Derivatizations of the 2-Amine Group

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Acylamide | Acetyl chloride | 1-(3-Bromobenzyl)-N-(1H-imidazol-2-yl)acetamide |

| Sulfonamide | p-Toluenesulfonyl chloride | N-(1-(3-Bromobenzyl)-1H-imidazol-2-yl)-4-methylbenzenesulfonamide |

| Urea | Phenyl isocyanate | 1-(1-(3-Bromobenzyl)-1H-imidazol-2-yl)-3-phenylurea |

| Thiourea | Phenyl isothiocyanate | 1-(1-(3-Bromobenzyl)-1H-imidazol-2-yl)-3-phenylthiourea |

| Carbamate | Phenyl chloroformate | Phenyl (1-(3-bromobenzyl)-1H-imidazol-2-yl)carbamate |

Note: The product structures are illustrative of the expected outcomes from these general reactions.

Amide Formation

The reaction of the 2-amino group of 1-benzyl-1H-imidazol-2-amine analogues to form amides is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). A notable example is the development of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as agonists for the melanocortin 1 receptor (MC1R). nih.gov The synthesis of these compounds typically involves the coupling of a carboxylic acid with the 2-aminoimidazole core.

In a specific synthetic approach, a key intermediate, N-(1-benzyl-1H-imidazol-2-yl)amide derivative bearing an isonipecotinic acid moiety, was synthesized. This process started from a hit compound and involved optimizations to improve metabolic stability and agonistic activity. The general synthetic route involves the reaction of 1-benzyl-1H-imidazol-2-amine with a suitable carboxylic acid or its activated derivative (e.g., acid chloride or using coupling agents like HATU or EDC/HOBt). The choice of the carboxylic acid allows for the introduction of various substituents to probe their effects on the biological target. nih.gov

For instance, the synthesis of a series of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives explored modifications at the acyl moiety to enhance MC1R agonistic activity. The research highlighted that the introduction of specific groups, such as an isonipecotinic acid moiety, led to compounds with good activity and metabolic stability. nih.gov While this study does not use the exact 3-bromobenzyl analogue, the synthetic methodology is directly applicable.

Table 1: Examples of Synthesized N-(1-benzyl-1H-imidazol-2-yl)amide Derivatives and their MC1R Agonistic Activity nih.gov

| Compound ID | R Group (Acyl Moiety) | MC1R Agonistic Activity (EC50, nM) |

| 6a | (Not specified in source) | Hit Compound |

| 9g | Isonipecotinic acid | Good |

This table is illustrative and based on findings for the closely related 1-benzyl-1H-imidazol-2-amine scaffold.

Urea/Thiourea Derivatives

The 2-amino group of the parent imidazole compound is also readily converted into urea and thiourea derivatives. These functional groups are known to act as potent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. The synthesis of urea derivatives can be achieved by reacting the 2-aminoimidazole with an appropriate isocyanate. Similarly, thiourea derivatives are synthesized using an isothiocyanate. researchgate.net

These reactions are typically carried out in an inert solvent. The choice of the isocyanate or isothiocyanate determines the substituent introduced on the terminal nitrogen of the urea or thiourea moiety, allowing for a wide range of derivatives to be synthesized and evaluated. Thiourea derivatives, in particular, have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov

Table 2: General Reaction for the Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | General Structure |

| Urea | R-N=C=O (Isocyanate) | Imidazole-NH-CO-NH-R |

| Thiourea | R-N=C=S (Isothiocyanate) | Imidazole-NH-CS-NH-R |

This table represents the general synthetic approach for creating urea and thiourea derivatives from a 2-aminoimidazole core.

Heterocyclic Ring Fusions Involving the Amine

The 2-aminoimidazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrimidines. This bicyclic system is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of pharmacological properties, including anxiolytic, anticonvulsant, and antifungal activities. nih.gov

The construction of the imidazo[1,2-a]pyrimidine (B1208166) core is often achieved through the reaction of a 2-aminoimidazole with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction with β-ketoesters or α,β-unsaturated ketones can lead to the formation of the fused pyrimidine (B1678525) ring. jst.go.jp The specific reagents and reaction conditions can be varied to produce a library of substituted imidazo[1,2-a]pyrimidines. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of related imine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov

Table 3: Examples of Reagents for Imidazo[1,2-a]pyrimidine Synthesis from 2-Aminoimidazole

| Reagent Class | Example Reagent | Resulting Fused System |

| N-substituted maleimides | N-Phenylmaleimide | Imidazo[1,2-a]pyrimidine derivative |

| N-arylitaconimides | N-Phenylitaconimide | Imidazo[1,2-a]pyrimidine derivative |

| α-Haloketones | Phenacyl bromide | Substituted imidazo[1,2-a]pyrimidine |

This table provides examples of reagent classes that can be used to construct fused heterocyclic systems from a 2-aminoimidazole starting material. nih.govjst.go.jp

Development of Hybrid Molecules Incorporating Other Pharmacophores

Hybrid molecules are chemical entities that combine two or more pharmacophoric units into a single molecule. This approach aims to create compounds with improved affinity, selectivity, or efficacy, or to develop agents with dual modes of action. nih.gov The this compound scaffold can be incorporated into hybrid molecules by linking it to other known pharmacophores.

Table 4: Conceptual Design of Hybrid Molecules

| Imidazole Scaffold | Linker | Pharmacophore 2 | Potential Biological Target |

| This compound | Amide | Kinase inhibitor fragment | Protein Kinases |

| This compound | Urea | Antiviral nucleoside analogue | Viral Enzymes |

| This compound | Methylene | Known antibacterial agent | Bacterial Targets |

This table illustrates a conceptual framework for the design of hybrid molecules based on the specified imidazole scaffold.

Potential Research Avenues and Future Directions

Exploration of New Synthetic Methodologies for Enhanced Efficiency

The synthesis of 2-aminoimidazole derivatives is an area of active research, with a continuous drive towards more efficient, scalable, and environmentally friendly methods. mdpi.com Classical approaches often involve condensation reactions, decoration of existing imidazole (B134444) rings, or heterocyclic exchange, but these can be hampered by the use of hazardous solvents like THF or DMF and may require inert atmospheres. mdpi.com

Future research into the synthesis of 1-(3-Bromobenzyl)-1H-imidazol-2-amine could focus on several promising methodologies:

Green Chemistry Approaches: A significant advancement has been the use of deep eutectic solvents (DESs), such as those combining choline (B1196258) chloride with glycerol (B35011) or urea (B33335). mdpi.com These non-conventional media have been shown to facilitate high-yield, one-pot, two-step synthesis of 2-AIs from α-chloroketones and guanidine (B92328) derivatives under open-air conditions, drastically reducing reaction times from 10-12 hours to 4-6 hours. mdpi.com Applying this methodology to the synthesis of this compound could offer a more sustainable and user-friendly production route.

Catalytic Innovations: Investigations into novel catalysts could further enhance synthetic efficiency. The use of simple and mild bases like potassium acetate (B1210297) (KOAc) has been explored for the synthesis of related imidazole structures. researchgate.net Additionally, understanding the catalytic role of water molecules has been shown to be crucial for improving synthesis efficiency in some imidazole derivatives. researchgate.net Research could explore various metal-based or organocatalysts to improve yields and reduce side reactions.

Scalable Processes: For potential therapeutic applications, scalable synthesis is paramount. Methodologies that allow for the production of 50-100 gram quantities in a single run within a standard laboratory setting have been developed for other 2-AI compounds. nih.gov Adapting and optimizing such scalable two-step procedures for this compound would be a critical step towards enabling in-depth preclinical and clinical evaluation.

| Methodology | Typical Solvents | Key Advantages | Potential for this compound |

|---|---|---|---|

| Classical Condensation | THF, DMF, Toluene | Well-established procedures | Baseline method, potential for optimization |

| Deep Eutectic Solvents (DES) | Choline Chloride/Urea | Greener, faster, high-yield, no inert atmosphere required mdpi.com | High potential for enhanced efficiency and sustainability mdpi.com |

| Metal-Mediated Cycloguanylation | Various organic solvents | Alternative pathway to the 2-AI core mdpi.com | Exploratory route for novel synthetic access |

Deeper Mechanistic Studies of Biological Interactions (Molecular Level)

The 2-aminoimidazole scaffold is a key structural element in a wide range of bioactive molecules, including natural products from marine sponges known for their anti-biofilm activity. mdpi.comnih.gov Understanding how this compound interacts with biological targets at the molecular level is a crucial future research direction.

Target Identification and Validation: While the broader 2-AI class is known to inhibit advanced glycation end-product (AGE) formation and disrupt bacterial biofilms, the specific molecular targets are not always fully elucidated. nih.govnih.gov Future studies should aim to identify the specific enzymes or proteins with which this compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint these targets.

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against enzymes like human topoisomerase I (a target for some benzimidazoles) or sphingosine (B13886) 1-phosphate lyase (a target for other imidazole analogues), detailed kinetic studies would be necessary. evitachem.comnih.gov These studies would determine the mode of inhibition (e.g., competitive, non-competitive) and provide crucial data for understanding the molecule's mechanism of action.

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights. This information would reveal the precise binding mode, key hydrogen bonds, and other non-covalent interactions, which is essential for explaining its biological activity and for guiding the rational design of more potent analogues. researchgate.net

High-Throughput Screening for Novel Biological Activities

The structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, make it a candidate for a variety of biological activities. researchgate.net High-throughput screening (HTS) campaigns represent an efficient strategy to explore its full therapeutic potential.

Screening this compound and a library of its derivatives against diverse biological targets could uncover novel activities. Potential areas for screening include:

Antimicrobial and Anti-biofilm Assays: Building on the known anti-biofilm properties of 2-AIs, HTS against a broad panel of pathogenic bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungi (Candida albicans, Aspergillus fumigatus) could identify potent antimicrobial leads. nih.govnih.gov These screens can also assess the ability of the compound to re-sensitize drug-resistant microbes to conventional antibiotics. nih.gov

Anticancer Cell Line Panels: Imidazole and benzimidazole (B57391) derivatives have demonstrated anticancer potential. nih.govekb.eg Screening against a panel of human cancer cell lines (such as the NCI-60 panel) could reveal selective cytotoxicity against specific cancer types.

Enzyme Inhibition Assays: HTS against panels of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes, could identify unexpected inhibitory activities.

Receptor Binding Assays: Given the structural similarity of the imidazole core to endogenous molecules like histamine, screening against G-protein coupled receptors (GPCRs) or other receptor families could uncover novel pharmacological activities. researchgate.net

Application in Material Science or Other Chemical Fields (Non-Biological)

Beyond its biological potential, the chemical structure of this compound suggests possible applications in non-biological fields. The imidazole ring is a versatile component in coordination chemistry and materials science.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolium (B1220033) salts, which can be synthesized from imidazole derivatives, are precursors to N-heterocyclic carbenes. nih.gov NHCs are a vital class of ligands for transition metal catalysts used in a vast range of organic synthesis reactions. nih.gov Research could explore the conversion of this compound into a corresponding imidazolium salt and its subsequent use in catalysis.

Corrosion Inhibitors: Some heterocyclic compounds, including 2-aminothiazole (B372263) derivatives, have been investigated as corrosion inhibitors for metals. researchgate.net The nitrogen atoms in the imidazole ring can coordinate to metal surfaces, forming a protective layer. The potential of this compound in this application could be investigated.

Organic Electronics: The aromatic and electron-rich nature of the imidazole core is a feature found in some organic materials used in electronics. While speculative, its potential as a building block for organic conductors or light-emitting materials could be a long-term research avenue.

Advanced Computational Modeling for Rational Design of Improved Analogues

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, computational modeling can guide the synthesis of improved analogues with enhanced activity and better physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. These models can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.

Molecular Docking: If a biological target is identified (as discussed in 9.2), molecular docking simulations can predict the binding pose and affinity of this compound and its analogues within the target's active site. researchgate.net This can explain the activity of existing compounds and guide the design of new ones with improved binding.

Density Functional Theory (DFT) Calculations: DFT methods can be used to understand the electronic properties of the molecule, such as its molecular orbital energies (HOMO-LUMO) and electrostatic potential. researchgate.net This information is valuable for understanding its reactivity and interaction with biological targets. researchgate.net These calculations can also be compared with experimental data from techniques like IR and NMR spectroscopy to confirm structural assignments. researchgate.net

| Computational Method | Objective | Required Input | Expected Outcome |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity researchgate.net | 3D structure of the target protein | Prioritized list of analogues with potentially higher potency |

| QSAR | Correlate structure with activity | A dataset of compounds with measured biological activity | Predictive model to estimate the activity of new designs |

| DFT Calculations | Analyze electronic structure and reactivity researchgate.net | Chemical structure of the compound | Insight into molecular stability, reactivity, and spectroscopic properties researchgate.netresearchgate.net |

Q & A

What are the optimal synthetic routes for 1-(3-Bromobenzyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromobenzyl groups can be introduced via alkylation of imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Advanced Consideration

Multi-step routes may require protecting group strategies to prevent side reactions. For instance, protecting the amine group with Boc (tert-butoxycarbonyl) before bromobenzyl introduction can improve regioselectivity . Reaction monitoring via TLC and HPLC-MS is critical to identify intermediates and optimize stoichiometry.

How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Approach

Single-crystal X-ray diffraction (SHELX refinement) is the gold standard for resolving structural ambiguities . For example, hydrogen bonding patterns in the imidazole ring and bromobenzyl orientation can be clarified using restraints on bond lengths (e.g., d(N–H) = 0.90 Å) and anisotropic displacement parameters .

Data Contradiction Analysis

If experimental data conflicts with computational models (e.g., DFT-optimized geometries), validate force fields by comparing torsion angles and van der Waals radii. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects requiring Hirshfeld surface analysis .

What strategies are effective in assessing the biological activity of this compound in enzyme inhibition studies?

Basic Screening

Use fluorescence-based assays (e.g., FP-TEAM) to measure binding affinity to target enzymes like kinases or proteases. IC₅₀ values can be determined via dose-response curves, with controls for nonspecific interactions .

Advanced Mechanistic Studies

Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition. Pair with mutagenesis studies (e.g., alanine scanning) to identify critical residues in the binding pocket .

How does the bromine substituent influence the electronic and steric properties of this compound?

Electronic Effects

The electron-withdrawing bromine alters the imidazole ring's electron density, quantified via Hammett constants (σₚ ≈ 0.23 for Br). This enhances hydrogen-bond acceptor capacity, as shown in NMR chemical shifts (Δδ ~0.5 ppm for H-2) .

Steric Considerations

The 3-bromo position minimizes steric hindrance compared to 2- or 4-substituted analogs, allowing better access to planar binding sites (e.g., enzyme active pockets). Molecular dynamics simulations can model substituent-induced conformational changes .

What methodologies address low solubility of this compound in aqueous assays?

Basic Formulation

Use co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance solubility. Verify stability via UV-Vis spectroscopy over 24 hours .

Advanced Approaches

Derivatize the amine group with hydrophilic moieties (e.g., polyethylene glycol) or synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo. Monitor hydrolysis kinetics using LC-MS/MS .

How can researchers interpret conflicting sorption data for brominated imidazole derivatives in environmental studies?

Data Reconciliation

Sorption coefficients (Kd) vary with soil organic matter (SOM) content and pH. For example, higher SOM increases binding via π-π interactions, while acidic soils promote cation exchange with protonated amines .

Advanced Modeling

Apply the Freundlich isotherm (log Kf = 1.2–1.8) to account for heterogeneous sorption sites. Compare with site-specific data using principal component analysis (PCA) to identify dominant factors (e.g., clay mineralogy) .

What analytical techniques are critical for purity validation of this compound?

Basic Characterization

1H/13C NMR confirms structural integrity, while HPLC (C18 column, 0.1% TFA/ACN) detects impurities >0.1%. Elemental analysis ensures stoichiometric C/H/N ratios .

Advanced Profiling

High-resolution mass spectrometry (HRMS) with ESI+ ionization identifies trace byproducts (e.g., debrominated species). Pair with 2D-NOSY to detect residual solvents or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.